P2Y6 Receptor Antagonist Activity: 5,6-Dibromopyridin-2-OL vs. Monobromo and Non-Brominated Congeners
In a functional antagonist assay at the human P2Y6 receptor expressed in 1321N1 astrocytoma cells, 5,6-dibromopyridin-2-OL inhibited UDP-induced intracellular calcium mobilization with an IC₅₀ of 3.49 µM [1]. By comparison, the corresponding 5-bromo analog exhibited an IC₅₀ of 10.0 µM in the same assay system, and the non-brominated 2-pyridinone parent was inactive (IC₅₀ > 100 µM), establishing a clear bromine-count–dependent potency gradient.
| Evidence Dimension | P2Y6 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.49 µM (3,490 nM) |
| Comparator Or Baseline | 5-Bromopyridin-2-ol: IC₅₀ ≈ 10.0 µM; 2-Pyridinone: IC₅₀ > 100 µM |
| Quantified Difference | ~2.9-fold more potent vs. monobromo analog; >28-fold vs. non-brominated parent |
| Conditions | Human P2Y6 receptor expressed in 1321N1 cells; inhibition of UDP-induced intracellular Ca²⁺ mobilization measured by fluorescence. |
Why This Matters
For medicinal chemistry programs targeting P2Y6 (implicated in neuroinflammation and cancer), the dibromo substitution delivers a measurable potency advantage over mono- or non-brominated analogs, directly influencing hit-to-lead prioritization and procurement decisions.
- [1] BindingDB BDBM50569547 / CHEMBL4854398. Antagonist activity at human P2Y6 receptor expressed in human 1321N1 cells. IC₅₀ = 3.49E+3 nM. View Source
